(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH
CAS No.: 321524-79-2
Cat. No.: VC21543627
Molecular Formula: C25H23NO4
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 321524-79-2 |
---|---|
Molecular Formula | C25H23NO4 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Standard InChI | InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m1/s1 |
Standard InChI Key | ZQWJZRLWGALBIQ-WAIKUNEKSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Structural Characteristics
(2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of beta-methyl-phenylalanine. The compound features the characteristic Fmoc protecting group at the alpha-amino position, a methyl substituent at the beta-carbon, and a phenyl ring as the side chain. The notation "(2R,3R)/(2S,3S)" indicates that the compound exists as a mixture of two diastereomeric pairs, with defined configurations at both the alpha (C-2) and beta (C-3) carbon atoms.
Unlike standard Fmoc-DL-Phe-OH, which contains a stereogenic center only at the alpha-carbon position, this beta-methylated variant possesses an additional stereogenic center at the beta-carbon, resulting in a more complex stereochemical profile. The presence of the beta-methyl group introduces significant conformational constraints that can influence the compound's reactivity, solubility, and application in peptide synthesis.
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be attributed to (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH:
Property | Value | Notes |
---|---|---|
Molecular Formula | C25H23NO4 | Derived from Fmoc-DL-Phe-OH with additional methyl group |
Molecular Weight | ~401.46 g/mol | Calculated based on atomic weights |
Physical Appearance | White to off-white solid | Typical for Fmoc-protected amino acids |
Solubility | Soluble in DMF, DMSO, DCM; partially soluble in THF; insoluble in water | Beta-methyl group increases hydrophobicity |
Melting Point | ~145-155°C | Varies by diastereomeric composition |
pKa (carboxyl) | ~4.5-5.0 | Slightly higher than Fmoc-DL-Phe-OH |
Optical Rotation | Varies by diastereomeric ratio | Each diastereomer exhibits distinct optical properties |
Synthesis Methods
Stereoselective Synthesis
For applications requiring specific stereoisomers, stereoselective synthesis methods are essential. These might include:
Method | Stereoselectivity | Advantages | Limitations |
---|---|---|---|
Chiral auxiliary approach | High | Good diastereoselectivity | Requires additional steps for auxiliary removal |
Asymmetric catalysis | Moderate to high | Atom economical | Often requires expensive catalysts |
Enzymatic resolution | Excellent | High stereoselectivity | Limited to specific substrates |
Chiral HPLC separation | Excellent | Pure stereoisomers obtainable | Low throughput, expensive |
The choice of synthetic method depends on the required stereochemical purity and scale of production. For research purposes, a mixture of diastereomers might be acceptable, while pharmaceutical applications would likely require pure stereoisomers.
Chemical Reactions and Reactivity
Fmoc Deprotection Reactions
Based on data for similar compounds, the following deprotection conditions might be applicable:
Base | Solvent | Temperature (°C) | Time (min) | Expected Efficiency (%) |
---|---|---|---|---|
Piperidine (20%) | DMF | RT | 15-30 | 85-95 |
Pyrrolidine (20%) | DCM:DMF (3:1) | RT | 15-30 | 80-90 |
DBU (2%) | DMF | RT | 30-60 | 75-85 |
Compared to standard Fmoc-DL-Phe-OH, which achieves ">95%" efficiency with "Piperidine (20%) in DMF" in "5-15" minutes, the beta-methylated variant likely requires longer reaction times due to increased steric hindrance. This steric effect may necessitate modified deprotection protocols for optimal results in peptide synthesis.
Peptide Coupling Reactions
The incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides presents unique challenges due to the increased steric hindrance around both the amino and carboxyl groups. Effective coupling typically requires more potent activation methods compared to standard amino acids.
Based on coupling methods used for sterically hindered amino acids, the following approaches might be effective:
Coupling Reagent | Solvent | Coupling Time (h) | Expected Yield (%) | Notes |
---|---|---|---|---|
HATU/HOAt | DMF | 2-4 | 75-85 | Superior for sterically hindered residues |
PyBOP/HOBt | DMF | 3-6 | 70-80 | Good balance of reactivity and racemization suppression |
COMU | DMF | 2-3 | 75-85 | Efficient for difficult couplings |
DIC/Oxyma | DMF | 4-8 | 65-75 | Reduced racemization risk |
For comparison, standard Fmoc-DL-Phe-OH coupling with "HATU/HOAt in NMP" achieves "92-95%" yield in "0.5-1" hours. The significantly longer reaction times and lower yields for the beta-methylated variant reflect the increased steric challenges it presents.
Side Reactions and Challenges
The unique stereochemistry of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH introduces potential complications in peptide synthesis:
-
Epimerization risk at the alpha-carbon during activation
-
Incomplete coupling due to steric hindrance
-
Potential for diketopiperazine formation in specific sequence contexts
-
Altered peptide folding due to conformational constraints
To address these challenges, specialized protocols including double coupling, microwave assistance, and careful temperature control may be necessary. The beta-methyl group can significantly influence the conformation of the resulting peptides, potentially altering their biological activities and stability.
Applications in Peptide Chemistry
Conformational Control in Peptides
The beta-methyl substituent in (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH serves as a powerful tool for controlling peptide conformation. This property makes it valuable in the design of peptidomimetics with specific three-dimensional structures.
Structural Element | Effect of Beta-Methyl Group | Potential Applications |
---|---|---|
Alpha-helix | Stabilization or destabilization depending on stereochemistry | Hormone analogs, antimicrobial peptides |
Beta-sheet | Generally destabilizing | Inhibitors of protein-protein interactions |
Beta-turn | Can promote specific turn types | Enzyme inhibitors, receptor ligands |
Polyproline II helix | May stabilize depending on context | Collagen mimetics, cell-penetrating peptides |
The stereochemistry at both the alpha and beta positions critically influences these conformational effects. For example, the (2S,3S) configuration might promote different secondary structures compared to the (2R,3R) configuration, allowing for fine-tuned control of peptide folding.
Biological Activity and Research Applications
Peptide Type | Effect of Incorporation | Potential Applications |
---|---|---|
Enzyme inhibitors | Increased binding affinity and resistance to degradation | Protease inhibitors, ACE inhibitors |
Receptor ligands | Modified binding profile and selectivity | GPCR ligands, opioid receptor modulators |
Cell-penetrating peptides | Enhanced membrane permeability | Drug delivery systems, nuclear targeting |
Antimicrobial peptides | Altered amphipathicity and stability | Novel antibiotics, antifungal agents |
The diastereomeric nature of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH offers the opportunity to explore how different stereochemical configurations affect biological activity, potentially leading to more selective and potent peptide-based therapeutics.
Structure-Activity Relationship Studies
The incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides allows for detailed structure-activity relationship (SAR) studies. By comparing the activities of peptides containing different stereoisomers or combinations of beta-methylated and standard amino acids, researchers can elucidate the structural requirements for specific biological functions.
Such studies can reveal:
-
The importance of specific backbone conformations for activity
-
The role of side-chain orientation in receptor binding
-
The impact of increased rigidity on molecular recognition
-
The relationship between proteolytic stability and therapeutic efficacy
These insights can guide the rational design of improved peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Analytical Methods and Characterization
Chromatographic Analysis
The analysis and quality control of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH require specialized chromatographic techniques to assess purity and diastereomeric composition. Based on methods used for similar compounds, the following approaches may be applicable:
Technique | Conditions | Application | Detection Limit |
---|---|---|---|
RP-HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient | Purity assessment, diastereomer separation | 0.1-0.5% |
Chiral HPLC | Chiralpak IA column, hexane/isopropanol mobile phase | Enantiomer/diastereomer analysis | 0.5-1.0% |
TLC | Silica gel, chloroform/methanol/acetic acid (95:5:3) | Reaction monitoring, qualitative analysis | 1-5% |
GC-MS | After derivatization | Impurity profiling | 0.01-0.1% |
For standard Fmoc-DL-Phe-OH, "Reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) detects impurities ≥98% purity". The analysis of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH would be more complex due to the presence of diastereomers, potentially requiring specialized chiral columns or modified elution conditions.
Spectroscopic Characterization
Comprehensive characterization of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH typically involves multiple spectroscopic techniques:
Technique | Key Information Provided | Characteristic Features |
---|---|---|
NMR Spectroscopy | Structural confirmation, diastereomeric ratio | Distinct signals for beta-methyl groups in different diastereomers |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | M+H+ at approximately 402 m/z |
IR Spectroscopy | Functional group identification | Characteristic bands for carboxylic acid, amide, and aromatic functions |
Circular Dichroism | Stereochemical analysis | Distinct patterns for different diastereomers |
X-ray Crystallography | Absolute configuration determination | Definitive structural proof if crystalline |
These techniques, used in combination, provide comprehensive structural and stereochemical information essential for quality control and research applications.
Comparison with Similar Compounds
Structural Comparison
Understanding the relationship between (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH and related compounds is essential for appreciating its unique properties and applications:
Compound | Structural Difference | Key Property Differences |
---|---|---|
Fmoc-DL-Phe-OH | Lacks beta-methyl group | Less steric hindrance, faster coupling kinetics, less conformational control |
Fmoc-L-beta-methyl-Phe-OH | Single stereoisomer (L) | More defined conformational properties, simpler chromatographic profile |
Fmoc-D-beta-methyl-Phe-OH | Single stereoisomer (D) | Different biological activity profile, altered conformational preferences |
Boc-DL-beta-methyl-Phe-OH | Different protecting group | Acid-labile protection, different solubility profile |
The standard Fmoc-DL-Phe-OH is described as containing "both the D- and L-isomers of phenylalanine, making it a racemic mixture". By comparison, (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH contains four possible stereoisomers, with the provided notation indicating two specific diastereomeric pairs.
Reactivity Comparison
The reactivity differences between (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH and standard Fmoc-protected amino acids have significant implications for peptide synthesis:
Reaction Type | Comparison to Fmoc-DL-Phe-OH | Practical Implications |
---|---|---|
Fmoc Deprotection | Slower, may require extended reaction times | Modified deprotection protocols needed |
Peptide Coupling | Lower reactivity, more prone to incomplete coupling | Stronger coupling reagents, double coupling strategies required |
Side Reactions | Different susceptibility to racemization | Modified activation strategies may be necessary |
Self-Assembly | Altered self-assembly properties | Different hydrogel formation characteristics |
These reactivity differences necessitate specialized protocols for the effective use of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH in peptide synthesis and related applications.
Storage Parameter | Recommended Condition | Rationale |
---|---|---|
Temperature | 2-8°C | Prevents thermal decomposition |
Container | Airtight, amber glass | Protects from moisture and light |
Atmosphere | Under inert gas (nitrogen or argon) | Prevents oxidation |
Desiccant | Recommended | Absorbs any moisture |
Long-term storage | -20°C | Further reduces degradation rate |
For standard Fmoc-DL-Phe-OH, it is recommended to "Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis". The beta-methylated variant would likely have similar or even more stringent storage requirements due to its complexity.
Stability and Degradation
Understanding the stability profile of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH is important for both research and practical applications:
Degradation Pathway | Conditions Promoting Degradation | Prevention Strategies |
---|---|---|
Fmoc group hydrolysis | Basic conditions, high moisture | Minimize exposure to moisture, avoid basic conditions during storage |
Racemization/epimerization | Heat, strong bases | Store at low temperature, avoid basic conditions |
Oxidation | Oxygen exposure, peroxides | Store under inert atmosphere, avoid peroxide-forming solvents |
Diketopiperazine formation | Heat, prolonged storage in solution | Store as solid, prepare solutions fresh |
Regular monitoring via HPLC or other analytical techniques can help ensure the compound maintains its purity and stereochemical integrity during storage.
Practical Applications in Research
Peptide Synthesis Strategies
Successful incorporation of (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH into peptides requires specialized synthetic strategies. Based on approaches used for similar sterically hindered amino acids, the following recommendations may apply:
Challenge | Recommended Strategy | Expected Outcome |
---|---|---|
Incomplete coupling | Double coupling with extended reaction times | Improved incorporation efficiency |
Difficult Fmoc removal | Extended deprotection time, monitoring by Kaiser test | Complete deprotection without side reactions |
Diastereomeric mixtures | HPLC purification of final peptides | Isolation of specific diastereomers for biological testing |
Conformational constraints | Careful sequence design considering stereochemistry | Peptides with defined secondary structures |
These strategies address the unique challenges presented by (2R,3R)/(2S,3S)-Fmoc-DL-beta-methyl-Phe-OH while leveraging its special properties for peptide engineering.
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